molecular formula C23H25BrO B13828873 1-[2-(Benzyloxy)-5-bromophenyl]adamantane

1-[2-(Benzyloxy)-5-bromophenyl]adamantane

Cat. No.: B13828873
M. Wt: 397.3 g/mol
InChI Key: GVLSPHCBVZUIKP-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-bromophenyl]adamantane is a chemical compound with the molecular formula C23H25BrO It is known for its unique structure, which combines an adamantane core with a benzyloxy and bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)-5-bromophenyl]adamantane typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and 2-bromo-5-benzyloxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-5-bromophenyl]adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated products.

Scientific Research Applications

1-[2-(Benzyloxy)-5-bromophenyl]adamantane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-5-bromophenyl]adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the benzyloxy and bromophenyl groups contribute to its reactivity and potential biological activity. The exact molecular targets and pathways are still under investigation, but the compound is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-yl)-1-benzyloxy-4-bromobenzene
  • 1-(5-Bromo-2-methoxy-phenyl)adamantane
  • 2-Adamantyl-1-benzyloxy-4-bromobenzene

Uniqueness

1-[2-(Benzyloxy)-5-bromophenyl]adamantane is unique due to its specific combination of functional groups and the adamantane core. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its reactivity and potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

1-(5-bromo-2-phenylmethoxyphenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrO/c24-20-6-7-22(25-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLSPHCBVZUIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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